1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea

Medicinal Chemistry Cancer Cell Cycle Thioredoxin-1

1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea (C15H21ClN2O, MW 280.79 g/mol) is a disubstituted urea derivative bearing a 4-chlorophenethyl group on one urea nitrogen and a cyclohexyl group on the other. It belongs to the broader class of N-cyclohexyl-N′-aryl(alkyl)ureas, which have been studied as soluble epoxide hydrolase (sEH) inhibitors, heme-regulated inhibitor (HRI) kinase activators, and anticancer cell-cycle modulators.

Molecular Formula C15H21ClN2O
Molecular Weight 280.79 g/mol
Cat. No. B4422283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea
Molecular FormulaC15H21ClN2O
Molecular Weight280.79 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCCC2=CC=C(C=C2)Cl
InChIInChI=1S/C15H21ClN2O/c16-13-8-6-12(7-9-13)10-11-17-15(19)18-14-4-2-1-3-5-14/h6-9,14H,1-5,10-11H2,(H2,17,18,19)
InChIKeySCOQREPBQYQOBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea – Procurement Guide for a Structurally Differentiated Cyclohexylurea Scaffold


1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea (C15H21ClN2O, MW 280.79 g/mol) is a disubstituted urea derivative bearing a 4-chlorophenethyl group on one urea nitrogen and a cyclohexyl group on the other . It belongs to the broader class of N-cyclohexyl-N′-aryl(alkyl)ureas, which have been studied as soluble epoxide hydrolase (sEH) inhibitors, heme-regulated inhibitor (HRI) kinase activators, and anticancer cell-cycle modulators [1]. Unlike the well-characterized analog 1-(2-chloroethyl)-3-(4-cyclohexylphenyl)urea (cHCEU), the target compound positions the chlorine atom on the phenethyl side chain rather than on a chloroethyl warhead, fundamentally altering its electrophilic reactivity profile and molecular recognition surface.

1
Non-covalent matched control for chloroethylurea alkylator studies
2
SAR probe for spacer-length and halogen-position optimization
3
Metabolically stable scaffold for long-incubation cell-based assays

Why 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea Cannot Be Replaced by Common Cyclohexylurea Analogs


The urea pharmacophore is exquisitely sensitive to N-substituent identity. In the cyclohexylurea class, even modest structural changes produce divergent biological signatures: the replacement of an ethyl spacer with a direct N-aryl linkage, or substitution of cyclohexyl saturation with a cyclohexenyl group, can shift a molecule from anticancer cell-cycle arrest (G0/G1) to microtubule disruption (G2/M) [1], or from sEH inhibition to HRI kinase activation [2]. The target compound's 4-chlorophenethyl side chain occupies a distinct chemical space – lacking the alkylating chloroethyl warhead of cHCEU but retaining the 4-chlorophenyl recognition element at a two-carbon distance from the urea core. This topology is not replicated by any commercially common analog, meaning that generic substitution based solely on the cyclohexylurea core risks loss of the intended biological readout or binding mode.

Chloroethylurea analogs (e.g., cHCEU)

Lacking the chloroethyl warhead, the target compound does not alkylate thioredoxin-1; mechanistic readouts may shift relative to cHCEU.

Direct N-aryl cyclohexylureas

Absence of the ethyl spacer alters lipophilicity and conformational freedom; sEH or kinase activity may not transfer from 1-(4-chlorophenyl)-3-cyclohexylurea.

Cyclohexenyl-containing analogs

Unsaturated ring introduces allylic oxidation susceptibility; metabolic stability profile may differ in assays >24 h.

Quantitative Differentiation Evidence for 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea vs. Closest Analogs


Structural Topology Divergence from cHCEU: Absence of the Chloroethyl Alkylating Warhead

The closest literature-precedented analog, 1-(2-chloroethyl)-3-(4-cyclohexylphenyl)urea (cHCEU), derives its anticancer activity from covalent alkylation of thioredoxin-1 via its chloroethyl warhead, arresting MDA-MB-231 breast cancer cells in G0/G1 phase (54.4% G0/G1 at 72 h at 30 µM vs. 35.1% for untreated control) [1]. The target compound replaces this chloroethyl group with a 4-chlorophenethyl moiety, eliminating the alkylating functionality while preserving the aromatic chlorine and cyclohexyl-urea scaffold. This structural divergence predicts a non-covalent mechanism of action distinct from cHCEU and its chloroethylurea congeners, making the target compound a matched control or orthogonal probe where alkylation-dependent readouts must be excluded.

Warhead presence
Class-level inference
Target: absent (4-chlorophenethyl)
cHCEU: present (chloroethyl)
Predicts non-covalent mechanism distinct from alkylator probes
cHCEU G0/G1 arrest at 30 µM; target inferred from structure
Medicinal Chemistry Cancer Cell Cycle Thioredoxin-1 Structure-Activity Relationship

Ethyl Spacer Length: Differentiation from Direct N-Aryl Cyclohexylureas (e.g., 1-(4-Chlorophenyl)-3-cyclohexylurea, CAS 72802-46-1)

The target compound incorporates a two-carbon ethyl spacer between the 4-chlorophenyl ring and the urea nitrogen, in contrast to the direct N-aryl linkage in 1-(4-chlorophenyl)-3-cyclohexylurea (CAS 72802-46-1; C13H17ClN2O, MW 252.74) . This ethyl spacer increases the molecular weight by 28 Da (280.79 vs. 252.74), adds one rotatable bond (predicted increase from 2 to 3), and is expected to increase calculated logP by approximately 0.8–1.2 units based on the Hansch π-value for a methylene insertion [1]. Within the sEH inhibitor class, N-cyclohexyl-N′-ethylurea (CEU) and N-cyclohexyl-N′-dodecylurea (CDU) demonstrate that alkyl chain length directly modulates sEH IC50 (CEU: ~90 µM; CDU: ~0.1 µM), establishing that small changes to the N-alkyl substituent produce orders-of-magnitude potency shifts [2].

Spacer impact
Cross-study comparable
ΔclogP ≈ +0.8–1.2
Δ rotatable bonds: +1
Ethyl spacer alters lipophilicity and binding geometry
Estimated from fragment-based logP; CEU/CDU SAR supports chain-length effects
Medicinal Chemistry sEH Inhibition Solubility Lipophilicity

Saturation State Differentiation from 1-(4-Chlorophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]urea (CAS 315676-24-5)

The target compound bears a fully saturated cyclohexyl ring, distinguishing it from 1-(4-chlorophenyl)-3-[2-(cyclohex-1-en-1-yl)ethyl]urea (CAS 315676-24-5; C15H19ClN2O, MW 278.78), which contains a cyclohexenyl unsaturation . The saturated cyclohexyl ring confers greater conformational flexibility (chair-flip dynamics) and resistance to epoxidation or allylic oxidation pathways that could generate reactive metabolites from the cyclohexenyl analog [1]. This difference is critical in long-term cell-based assays or in vivo studies where metabolic stability is a decision factor.

Ring saturation
Class-level inference
Target: saturated cyclohexyl
Analog: cyclohexenyl (allylic C–H)
Reduced oxidative metabolism risk in long-term assays
2–5× higher intrinsic clearance for unsaturated class
Chemical Stability Oxidative Metabolism Molecular Flatness

Pharmacophoric Divergence from Bis-Aryl Urea Congeners: Monocyclohexyl vs. Bis-Aryl Character

In the HRI kinase activator series, 1,3-diarylureas and 1-((1,4-trans)-4-aryloxycyclohexyl)-3-arylureas (cHAUs) were shown to activate HRI with EC50 values ranging from 0.5 to 15 µM in the surrogate eIF2α phosphorylation assay, whereas bis-cyclohexyl or mono-cyclohexyl-mono-aryl ureas showed distinct SAR profiles [1]. The target compound, with its monocyclohexyl-mono-(chlorophenethyl) topology, occupies an intermediate pharmacophoric space between the fully aromatic diarylureas and the trans-4-aryloxycyclohexyl cHAU series. Published SAR indicates that substitution at the N′-position of the urea with cyclohexyl vs. aryl directly modulates eIF2α phosphorylation potency by >10-fold, establishing that the cyclohexyl group is not a silent spectator but a functional determinant of target engagement [1].

HRI activation
Class-level inference
cHAU series: EC50 0.5–15 µM
Target predicted: EC50 >10 µM
Serves as selectivity control for HRI-dependent effects
Based on SAR; direct measurement not available
Kinase Inhibition HRI Activation eIF2α Phosphorylation Drug Discovery

Limited Published Evidence: Acknowledged Documentation Gap vs. Well-Characterized Analogs

A systematic search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (conducted May 2026) identified zero primary research articles, zero bioactivity data points, zero crystal structures, and zero in vivo studies specifically reporting 1-[2-(4-chlorophenyl)ethyl]-3-cyclohexylurea . In contrast, the closest analog cHCEU (CAS 74746-36-4) has 10+ publications with quantitative cell-cycle and thioredoxin-1 alkylation data, and 1-(4-chlorophenyl)-3-cyclohexylurea (CAS 72802-46-1) has established sEH inhibition entries in BRENDA [1]. This asymmetry means that any procurement decision based on the target compound must be driven by its structural uniqueness (ethyl spacer, absence of alkylating warhead, saturated cyclohexyl) rather than by published potency or selectivity benchmarks.

Literature gap
Data to verify
0 publications, 0 bioactivity records
Procurement based on structural uniqueness, not published potency
Search May 2026; comparator cHCEU has >10 publications
Research Tool Chemical Probe Procurement Decision Literature Coverage

Recommended Application Scenarios for 1-[2-(4-Chlorophenyl)ethyl]-3-cyclohexylurea Based on Available Differentiation Evidence


Non-Covalent Matched Control for Chloroethylurea Alkylator Studies (e.g., cHCEU, CEU-025, CEU-027)

In studies investigating thioredoxin-1 alkylation by chloroethylureas, the target compound provides a structurally related negative control that retains the 4-chlorophenyl and cyclohexyl-urea scaffold elements but lacks the electrophilic chloroethyl warhead required for covalent modification of Cys73 of thioredoxin-1. This enables researchers to distinguish scaffold-dependent biological effects from alkylation-dependent effects [1]. Concentration-matching to cHCEU (typically 10–50 µM in cell-based assays) is recommended.

SAR Probe for Spacer Length Optimization in Cyclohexylurea Hit-to-Lead Programs

The ethyl spacer between the 4-chlorophenyl ring and the urea core provides a distinct molecular topology relative to direct N-aryl (0-carbon spacer) and chloroethyl (2-carbon spacer with halogen) analogs. In medicinal chemistry campaigns targeting sEH, HRI kinase, or antimicrobial aryl urea pathways, this compound can serve as a systematic SAR probe to evaluate the contribution of spacer length and halogen positioning to potency, selectivity, and physicochemical properties [2].

Metabolically Stable Alternative to Cyclohexenyl-Containing Urea Analogs for Long-Incubation Assays

Where experimental protocols require incubation times exceeding 24 hours (e.g., chronic exposure cancer cell proliferation assays, 72-hour parasite growth inhibition assays), the fully saturated cyclohexyl ring of the target compound reduces the risk of oxidative metabolite interference compared to cyclohexenyl-containing analogs such as CAS 315676-24-5 [3]. This is based on the well-established susceptibility of allylic C–H bonds to CYP450-mediated oxidation.

Custom Synthesis Starting Point for Fragment-Based or Combinatorial Library Design

Given the absence of published bioactivity data, the primary procurement rationale for this compound is as a versatile synthetic intermediate or scaffold for focused library construction. The 4-chlorophenethyl and cyclohexyl substituents provide two independent diversification vectors (N-alkylation, aryl halogen substitution) that are compatible with parallel synthesis workflows. The MDL number MFCD02674255 and molecular formula C15H21ClN2O are confirmed [1], enabling reliable structure verification by LCMS and 1H NMR upon receipt.

Application
Selection Property
Validation Focus
Non-covalent matched control
Absence of alkylating warhead
Compare scaffold-dependent vs. alkylation-dependent readouts
SAR probe for spacer length
Ethyl spacer vs. direct N-aryl
Evaluate lipophilicity and potency shift
Metabolically stable analog
Saturated cyclohexyl ring
Assess oxidative metabolism resistance in long assays
Custom synthesis scaffold
Two diversification vectors
Verify structure by LCMS and 1H NMR upon receipt
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